Methylsulfonylsulfonylmethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

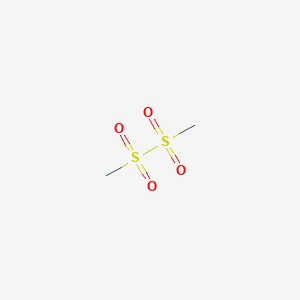

Methylsulfonylsulfonylmethane, also known as dimethyl sulfone, is an organosulfur compound with the chemical formula (CH₃)₂SO₂. This colorless solid features the sulfonyl functional group and is the simplest of the sulfones. It is relatively inert chemically and can resist decomposition at elevated temperatures. This compound occurs naturally in some primitive plants, is present in small amounts in many foods and beverages, and is marketed as a dietary supplement .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylsulfonylsulfonylmethane can be synthesized through the oxidation of dimethyl sulfoxide. This process involves the use of oxidizing agents such as hydrogen peroxide or ozone under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH₃)₂SO} + \text{Oxidizing Agent} \rightarrow \text{(CH₃)₂SO₂} ]

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of dimethyl sulfoxide with hydrogen peroxide in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting material to the desired product .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form sulfonic acids.

Reduction: It can be reduced back to dimethyl sulfoxide under specific conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, ozone.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Dimethyl sulfoxide.

Substitution: Various sulfonyl derivatives.

Scientific Research Applications

Methylsulfonylsulfonylmethane has a wide range of applications in scientific research:

Chemistry: Used as a solvent due to its polarity and thermal stability.

Biology: Studied for its role in cellular metabolism and as a source of sulfur.

Medicine: Investigated for its anti-inflammatory and antioxidant properties. It is used as a dietary supplement to support joint health and reduce inflammation.

Industry: Utilized in the production of high-temperature solvents and as a cutting agent for illicitly manufactured methamphetamine

Mechanism of Action

Methylsulfonylsulfonylmethane exerts its effects through several mechanisms:

Anti-inflammatory: It inhibits the production of inflammatory cytokines and reduces oxidative stress.

Antioxidant: It enhances the production of glutathione, a powerful antioxidant.

Cellular Metabolism: It provides sulfur, which is essential for the synthesis of amino acids, proteins, and enzymes

Comparison with Similar Compounds

Dimethyl sulfoxide (DMSO): Shares similar chemical properties but differs in its oxidation state.

Sulfolane: Another sulfone with different applications in industrial processes.

Dimethyl sulfate: A related compound with distinct chemical reactivity.

Uniqueness: Methylsulfonylsulfonylmethane is unique due to its combination of chemical inertness, thermal stability, and biological activity. Unlike dimethyl sulfoxide, it is less reactive and more stable under various conditions, making it suitable for a broader range of applications .

Biological Activity

Methylsulfonylsulfonylmethane (MSSM), also known as a derivative of dimethyl sulfoxide (DMSO), is a sulfur-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MSSM, including its mechanisms, effects on human health, and relevant research findings.

Chemical Structure and Properties

MSSM is characterized by its unique chemical structure, which includes multiple sulfur atoms. This structure is believed to contribute to its biological activity, particularly in anti-inflammatory and antioxidant processes.

| Property | Details |

|---|---|

| Chemical Formula | C₂H₆O₄S₂ |

| Molecular Weight | 174.19 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Anti-inflammatory Effects

MSSM has been shown to exhibit significant anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This effect can be particularly beneficial in conditions such as arthritis and other inflammatory diseases.

Case Study: MSSM in Arthritis Management

A clinical study involving patients with osteoarthritis demonstrated that those treated with MSSM experienced a notable reduction in pain and inflammation compared to a placebo group. The study reported a decrease in the use of NSAIDs among MSSM users, suggesting its efficacy as an adjunct therapy for inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of MSSM has been investigated in various models. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in numerous chronic diseases.

Research Findings

- In vitro Studies: MSSM demonstrated a dose-dependent increase in antioxidant enzyme activity (e.g., superoxide dismutase and catalase) in cultured cells exposed to oxidative stress.

- In vivo Studies: Animal models treated with MSSM showed reduced markers of oxidative damage, indicating its protective role against cellular injury.

Immune Modulation

Emerging evidence suggests that MSSM may play a role in modulating immune responses. It has been observed to enhance phagocytic activity of macrophages, thereby improving the body's ability to respond to infections.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of MSSM. It appears to protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of MSSM:

| Study | Focus Area | Findings |

|---|---|---|

| Clinical Trial on Osteoarthritis | Anti-inflammatory | Reduced pain and inflammation; decreased NSAID use |

| In vitro Antioxidant Study | Antioxidant Activity | Increased antioxidant enzyme activity |

| Animal Model Study | Oxidative Stress | Reduced oxidative damage markers |

| Immune Response Study | Immune Modulation | Enhanced macrophage phagocytic activity |

| Neuroprotection Study | Neuroprotection | Protection against neurotoxic-induced apoptosis |

Properties

CAS No. |

10383-49-0 |

|---|---|

Molecular Formula |

C2H6O4S2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

methylsulfonylsulfonylmethane |

InChI |

InChI=1S/C2H6O4S2/c1-7(3,4)8(2,5)6/h1-2H3 |

InChI Key |

YOKNTCZOOFBTDG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.